![molecular formula C24H23N3O5S2 B2461098 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 895443-36-4](/img/structure/B2461098.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide, also known as DMTB, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is not fully understood, but it is believed to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer and plays a role in promoting tumor growth and survival. By inhibiting CA IX, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide may disrupt the tumor microenvironment and enhance the efficacy of chemotherapy drugs.
Biochemical and Physiological Effects
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide has been shown to have various biochemical and physiological effects. In addition to inhibiting CA IX, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide has also been shown to decrease the production of certain inflammatory cytokines, which may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide in lab experiments is its specificity for CA IX-expressing cells. This allows for targeted inhibition of tumor cells while minimizing damage to healthy cells. However, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide may have limited efficacy in certain types of cancer that do not overexpress CA IX. Additionally, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of interest is the identification of biomarkers that can predict the response of tumors to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide. Additionally, further research is needed to determine the optimal dosing and administration of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide for maximum efficacy in cancer treatment.
Synthesemethoden
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5,6-dimethoxybenzothiazole with N-ethyl-N-phenylsulfonamide followed by the addition of 4-aminobenzamide. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide has also been shown to enhance the anti-tumor effects of certain chemotherapy drugs.
Eigenschaften
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-4-27(17-8-6-5-7-9-17)34(29,30)18-12-10-16(11-13-18)23(28)26-24-25-19-14-20(31-2)21(32-3)15-22(19)33-24/h5-15H,4H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSYCNWMTDYSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.